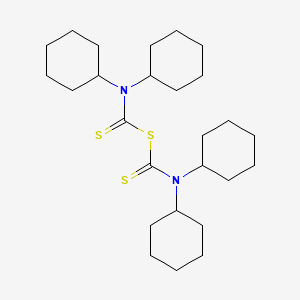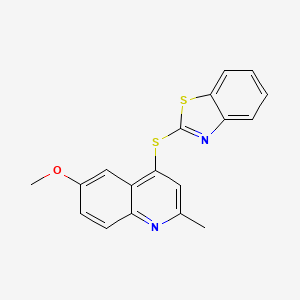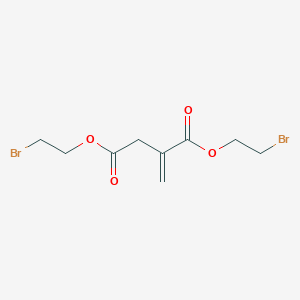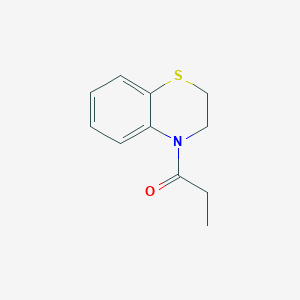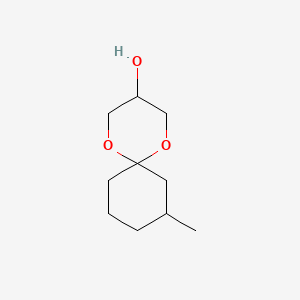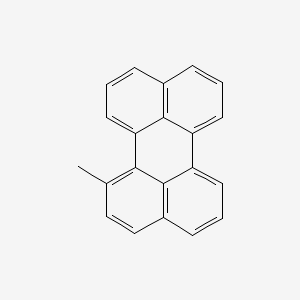
1-Methylperylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylperylene is an organic compound belonging to the polycyclic aromatic hydrocarbons (PAHs) family. It is a derivative of perylene, where one of the hydrogen atoms is replaced by a methyl group. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylperylene can be synthesized through several methods. One common approach involves the methylation of perylene using methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale methylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylperylene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of perylenequinone derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring, facilitated by reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Hydrogen gas, palladium on carbon; atmospheric pressure.
Substitution: Nitric acid, halogens; Lewis acid catalysts like aluminum chloride.
Major Products Formed:
Oxidation: Perylenequinone derivatives.
Reduction: Dihydro-1-Methylperylene.
Substitution: Nitro-1-Methylperylene, halo-1-Methylperylene.
Wissenschaftliche Forschungsanwendungen
1-Methylperylene has a wide range of applications in scientific research:
Biology: Its fluorescence properties make it useful in bioimaging and as a marker in various biological assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, leveraging its ability to generate reactive oxygen species upon light activation.
Wirkmechanismus
The mechanism by which 1-Methylperylene exerts its effects is primarily through its interaction with light. Upon absorption of photons, it transitions to an excited state, which can then transfer energy to surrounding molecules or generate reactive species. This property is harnessed in applications like photodynamic therapy, where the generated reactive oxygen species can induce cell death in targeted cancer cells.
Vergleich Mit ähnlichen Verbindungen
Perylene: The parent compound, lacking the methyl group, exhibits similar but slightly different photophysical properties.
1,2-Benzperylene: Another derivative with additional benzene rings, showing distinct absorption and emission spectra.
1,6-Dimethylperylene: A compound with two methyl groups, offering different steric and electronic effects.
Uniqueness of 1-Methylperylene: this compound stands out due to its balance of photophysical properties and chemical reactivity. The presence of the methyl group enhances its solubility in organic solvents and slightly alters its electronic properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
64031-91-0 |
|---|---|
Molekularformel |
C21H14 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
1-methylperylene |
InChI |
InChI=1S/C21H14/c1-13-11-12-15-7-3-9-17-16-8-2-5-14-6-4-10-18(20(14)16)19(13)21(15)17/h2-12H,1H3 |
InChI-Schlüssel |
QRURZXSWSCYVBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid](/img/structure/B14736044.png)
![[4-(Propan-2-yl)phenyl]methaneperoxol](/img/structure/B14736052.png)
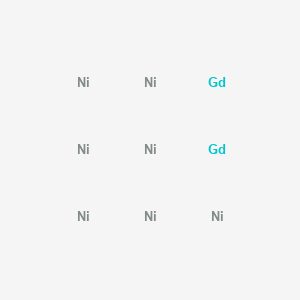

![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
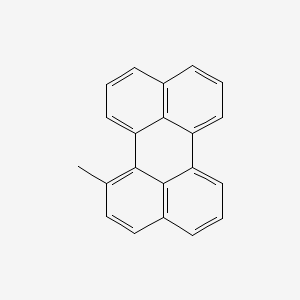
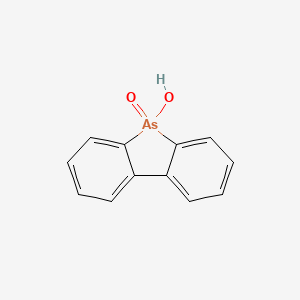
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
